N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1241687-79-5
VCID: VC4531604
InChI: InChI=1S/C22H27N3O3S/c1-2-19-8-10-21(11-9-19)23-22(26)18-24-13-15-25(16-14-24)29(27,28)17-12-20-6-4-3-5-7-20/h3-12,17H,2,13-16,18H2,1H3,(H,23,26)/b17-12+
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.54

N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

CAS No.: 1241687-79-5

Cat. No.: VC4531604

Molecular Formula: C22H27N3O3S

Molecular Weight: 413.54

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide - 1241687-79-5

Specification

CAS No. 1241687-79-5
Molecular Formula C22H27N3O3S
Molecular Weight 413.54
IUPAC Name N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Standard InChI InChI=1S/C22H27N3O3S/c1-2-19-8-10-21(11-9-19)23-22(26)18-24-13-15-25(16-14-24)29(27,28)17-12-20-6-4-3-5-7-20/h3-12,17H,2,13-16,18H2,1H3,(H,23,26)/b17-12+
Standard InChI Key RPWUYVMBAGVDGR-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3

Introduction

The compound N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines a sulfonamide moiety, a piperazine ring, and phenylethenyl groups, which are often associated with bioactivity, particularly in neurological and anti-inflammatory contexts.

Synthesis

The synthesis typically involves:

  • Acetamide Derivatization: Introduction of the acetamide group via reaction with an appropriate chloroacetamide precursor.

  • Sulfonamide Formation: Coupling of a sulfonyl chloride derivative with piperazine.

  • Vinylation: Addition of the (E)-styryl group to complete the structure.

Characterization Techniques

The compound can be characterized using:

  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., NH stretch at ~3300 cm⁻¹, sulfonamide S=O stretch at ~1150 cm⁻¹).

  • NMR (¹H and ¹³C): Confirmation of aromatic protons (~7–8 ppm) and amide signals (~4–5 ppm).

  • Mass Spectrometry (MS): Verification of molecular weight through pseudo-molecular ion peaks.

Potential Biological Activities

Based on structural analogs:

  • Anticonvulsant Activity:

    • Piperazine derivatives have been shown to modulate voltage-sensitive sodium channels, which are critical in epilepsy models .

    • The phenylethenyl group may enhance activity by increasing lipophilicity.

  • Anti-inflammatory Potential:

    • Sulfonamides are known for their anti-inflammatory effects due to inhibition of cyclooxygenase enzymes .

  • Neurological Applications:

    • Similar compounds exhibit affinity for dopamine and norepinephrine transporters, suggesting possible use in neuropsychiatric disorders .

Comparison with Analogous Compounds

CompoundActivityStructural Similarity
N-(3-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide AnticonvulsantSimilar piperazine-acetamide core
N-[4(5-methyl/phenyl)-1,3,4-oxadiazol]-benzene sulfonamides Anti-inflammatory, Anti-cancerShares sulfonamide functionality

Applications and Future Directions

  • Development as an anticonvulsant drug candidate.

  • Exploration in anti-inflammatory therapies.

  • Structural modifications to improve bioavailability and target specificity.

Further studies involving docking simulations, pharmacokinetics, and toxicity profiling are essential to validate its therapeutic potential.

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